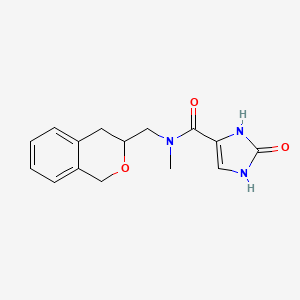

N-(isochroman-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide

CAS No.: 1903383-11-8

Cat. No.: VC4162991

Molecular Formula: C15H17N3O3

Molecular Weight: 287.319

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1903383-11-8 |

|---|---|

| Molecular Formula | C15H17N3O3 |

| Molecular Weight | 287.319 |

| IUPAC Name | N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-2-oxo-1,3-dihydroimidazole-4-carboxamide |

| Standard InChI | InChI=1S/C15H17N3O3/c1-18(14(19)13-7-16-15(20)17-13)8-12-6-10-4-2-3-5-11(10)9-21-12/h2-5,7,12H,6,8-9H2,1H3,(H2,16,17,20) |

| Standard InChI Key | SHLFCRDCWIJKFD-UHFFFAOYSA-N |

| SMILES | CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CNC(=O)N3 |

Introduction

N-(isochroman-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide is a complex organic compound with significant interest in medicinal chemistry due to its structural features and potential pharmacological applications. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities.

Key Characteristics:

-

Molecular Formula: C15H17N3O3

-

Molecular Weight: 287.31 g/mol

-

CAS Number: 1903383-11-8

Synthesis Steps:

-

Imidazole Ring Formation: This can be achieved through condensation reactions involving suitable precursors.

-

Isochroman Attachment: Involves the alkylation of the imidazole ring with an isochroman derivative.

-

Carboxamide Formation: Typically involves the reaction of an amine with a carboxylic acid derivative.

Potential Biological Targets:

-

Enzyme Inhibition: Could potentially inhibit enzymes involved in disease pathways.

-

Receptor Binding: May interact with receptors relevant to therapeutic applications.

Research Findings and Future Directions

Current research on N-(isochroman-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide is limited, but its synthesis and characterization are essential steps toward understanding its biological properties. Future studies should focus on in vitro and in vivo evaluations to elucidate its pharmacological profile.

Future Research Directions:

-

Biological Activity Assays: To determine potential therapeutic applications.

-

Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion (ADME) properties.

-

Toxicity Evaluations: To ensure safety for potential use in humans.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume